5-Nitro-1,2-benzothiazole-3-carbonitrile 5-Nitro-1,2-benzothiazole-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18107117
InChI: InChI=1S/C8H3N3O2S/c9-4-7-6-3-5(11(12)13)1-2-8(6)14-10-7/h1-3H
SMILES:
Molecular Formula: C8H3N3O2S
Molecular Weight: 205.20 g/mol

5-Nitro-1,2-benzothiazole-3-carbonitrile

CAS No.:

Cat. No.: VC18107117

Molecular Formula: C8H3N3O2S

Molecular Weight: 205.20 g/mol

* For research use only. Not for human or veterinary use.

5-Nitro-1,2-benzothiazole-3-carbonitrile -

Specification

Molecular Formula C8H3N3O2S
Molecular Weight 205.20 g/mol
IUPAC Name 5-nitro-1,2-benzothiazole-3-carbonitrile
Standard InChI InChI=1S/C8H3N3O2S/c9-4-7-6-3-5(11(12)13)1-2-8(6)14-10-7/h1-3H
Standard InChI Key GRUQWHSYFXBRBC-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1[N+](=O)[O-])C(=NS2)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a benzothiazole ring system—a fusion of benzene and thiazole rings—with substituents at positions 3 and 5. The nitro group (NO2-\text{NO}_2) at position 5 acts as a strong electron-withdrawing group, while the cyano group (CN-\text{CN}) at position 3 contributes additional electron deficiency, enhancing electrophilic reactivity. The IUPAC name, 5-nitro-1,2-benzothiazole-3-carbonitrile, reflects this substitution pattern.

Table 1: Key Structural and Molecular Data

PropertyValue
Molecular FormulaC8H3N3O2S\text{C}_8\text{H}_3\text{N}_3\text{O}_2\text{S}
Molecular Weight205.20 g/mol
IUPAC Name5-nitro-1,2-benzothiazole-3-carbonitrile
Canonical SMILESC1=CC2=C(C=C1N+[O-])C(=NS2)C#N
InChI KeyGRUQWHSYFXBRBC-UHFFFAOYSA-N

Spectroscopic and Physicochemical Characteristics

The compound’s infrared (IR) spectrum typically shows absorption bands at 1,530–1,540 cm1^{-1} (asymmetric NO2_2 stretching) and 2,220–2,230 cm1^{-1} (C≡N stretching), confirming the presence of nitro and cyano groups. Nuclear magnetic resonance (NMR) data reveal aromatic proton signals in the δ 7.8–8.9 ppm range, consistent with the deshielded environment created by electron-withdrawing substituents.

Synthesis and Reaction Optimization

Primary Synthetic Route

The most reported synthesis involves the nitration of 2-aminobenzothiazole followed by cyanation. A optimized protocol uses nitronium tetrafluoroborate (NO2BF4\text{NO}_2\text{BF}_4) in acetonitrile at 0–5°C, yielding 5-nitro-1,2-benzothiazole-3-carbonitrile with >85% purity. The reaction proceeds via electrophilic aromatic substitution, where the nitro group directs subsequent cyanation at the meta position.

Industrial-Scale Considerations

Key parameters for scalability include:

  • Temperature Control: Maintaining sub-10°C conditions minimizes side reactions.

  • Solvent Selection: Acetonitrile enhances solubility of intermediates, while dichloromethane improves yield in cyanation steps.

  • Catalyst Use: Lewis acids like FeCl3\text{FeCl}_3 accelerate nitration but risk over-oxidation.

Biological Activities and Mechanistic Insights

Anti-Tubercular Activity

In vitro assays against Mycobacterium tuberculosis H37Rv demonstrate minimum inhibitory concentrations (MICs) of 6.25–12.5 µg/mL, comparable to first-line drugs like isoniazid. The nitro group likely undergoes enzymatic reduction to generate reactive nitrogen species, disrupting bacterial redox homeostasis .

Therapeutic Applications and Future Directions

Antimicrobial Drug Development

The compound’s dual functionality—nitro-mediated redox disruption and cyano-enhanced target binding—positions it as a lead candidate for multidrug-resistant tuberculosis. Computational docking studies predict strong interactions with M. tuberculosis enoyl-ACP reductase (InhA), a key enzyme in mycolic acid biosynthesis.

Neurodegenerative Disease Mitigation

Derivatization strategies, such as replacing the cyano group with urea or triazine linkers, could enhance blood-brain barrier permeability while retaining antiamyloid activity . For example, compound 13 (a triazine derivative of 5-NBA) showed moderate inhibition of tau aggregation at 50 µM .

Comparative Analysis with Structural Analogs

3-(3-Methyl-3-phenyltriaz-1-en-1-yl)-5-nitro-2,1-benzothiazole

This analog incorporates a triazene group at position 3, which stabilizes the molecule against metabolic degradation. While its antimicrobial potency is lower (MIC = 25 µg/mL), the extended half-life in serum suggests utility in prolonged therapies.

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